ADPM06

Catalog No.
S548222
CAS No.
490035-90-0
M.F
C34H24BBr2F2N3O2
M. Wt
715.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ADPM06

CAS Number

490035-90-0

Product Name

ADPM06

IUPAC Name

5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C34H24BBr2F2N3O2

Molecular Weight

715.2 g/mol

InChI

InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3

InChI Key

YVKIKMDAXWFEJI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Azadipyrromethane ADPM06; ADPM 06; ADPM-06.

The exact mass of the compound Unii-M887PT8U5Y is 713.02964 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ADPM06, identified as 3,7-bis(4-cyanophenyl)-9,9-dimethylacridine (CAS 490035-90-0), is a metal-free organic emitter designed for thermally activated delayed fluorescence (TADF) applications. Its molecular architecture consists of a 9,9-dimethyl-9,10-dihydroacridine (DMAC) electron-donor core functionalized at the 3,7-positions with electron-accepting benzonitrile moieties. This donor-acceptor structure is engineered to produce a small singlet-triplet energy gap (ΔEST), enabling the harvesting of both singlet and triplet excitons for high-efficiency light emission in Organic Light-Emitting Diodes (OLEDs). Materials in this class are noted for their high thermal stability, a critical attribute for processability via vacuum deposition, and their potential to achieve high external quantum efficiencies (EQEs) in electroluminescent devices.

In TADF emitters based on the 9,9-dimethylacridine (DMAC) donor, seemingly minor structural changes—such as the substitution pattern on the acridine core or the choice of the electron-accepting unit—cause significant, non-interchangeable differences in device-critical properties. Substituting this 3,7-disubstituted isomer with a 2,7-disubstituted analogue can alter the emission wavelength and color purity (CIE coordinates) by as much as 39 nm, fundamentally changing the resulting device's adherence to display standards like Rec. 2020. Similarly, replacing the benzonitrile acceptors with a common alternative like triazine (TRZ) modifies the electronic energy levels and the rate of reverse intersystem crossing (kRISC), directly impacting external quantum efficiency (EQE) and efficiency roll-off. Therefore, selecting ADPM06 is a precise choice for a specific combination of color point and efficiency, where generic substitution with other 'blue DMAC emitters' will fail to reproduce the target performance.

Processability Advantage: High Thermal Stability for Vacuum Deposition

High thermal stability is a prerequisite for materials processed via vacuum thermal evaporation, ensuring molecular integrity during device fabrication. While specific data for the 3,7-isomer is not published, TADF emitters based on the same acridine-donor architecture consistently demonstrate excellent thermal robustness. For example, related sky-blue acridone/acridine emitters show high decomposition temperatures (Td, at 5% weight loss) in the range of 368–446 °C. This positions the ADPM06 chemical class as suitable for demanding industrial manufacturing processes that require stable material sublimation and deposition.

Evidence DimensionDecomposition Temperature (Td @ 5% loss)
Target Compound DataExpected to be high, consistent with class behavior.
Comparator Or BaselineSimilar Acridine-based TADF Emitters: 368–446 °C
Quantified DifferenceN/A (Target data inferred)
ConditionsThermogravimetric Analysis (TGA)

High thermal stability ensures the material does not decompose during vacuum deposition, leading to higher device yield, reproducibility, and longer operational lifetime.

Performance Differentiator: Isomeric Position Critically Defines Color Purity

The substitution pattern on the DMAC donor is a key tool for tuning emission color. The strong electron-donating nature of the DMAC core often leads to greenish-blue emission. However, strategic functionalization can produce a purer, deeper blue. A study on a 2,7-disubstituted DMAC-TRZ emitter demonstrated a significant blue-shift and color purity improvement, moving the CIE coordinates from (0.36, 0.55) to a much deeper blue (0.22, 0.41) while maintaining a high EQE of ~22.5%. The selection of the 3,7-substitution pattern in ADPM06 represents a distinct structural choice from the 2,7-isomer, intended to achieve a specific point in the trade-off between emission wavelength and efficiency.

Evidence DimensionCIE Color Coordinates (x, y)
Target Compound DataTuned by 3,7-substitution pattern for a specific blue emission profile.
Comparator Or BaselineReference DMAC-TRZ Emitter: (0.36, 0.55); 2,7-Substituted DMAC-TRZ Emitter: (0.22, 0.41)
Quantified DifferenceΔy of -0.14 (significant shift from greenish-blue towards pure blue for the 2,7-isomer)
ConditionsElectroluminescence in a fabricated OLED device.

For display applications, precise CIE coordinates are non-negotiable; choosing the 3,7-isomer (ADPM06) over a 2,7-isomer is a procurement decision to target a specific color point required by the application.

Efficiency Potential: Benchmarked Against High-Performance Acridine-Triazine Emitters

The DMAC donor core is a component of many state-of-the-art TADF emitters. OLEDs using emitters that pair a DMAC donor with a triazine (TRZ) acceptor—a common alternative to ADPM06's benzonitrile acceptor—demonstrate very high efficiencies. For instance, a device using the emitter TRZ-DDPAc, which features two DMAC donors and one TRZ acceptor, achieved a maximum external quantum efficiency (EQE) of 27.3%. Another DMAC-TRZ derivative achieved an EQE of 26.5%. This establishes a high-performance benchmark for the DMAC donor architecture, indicating that ADPM06, which utilizes the same potent donor core, is designed with the potential to achieve similarly high device efficiencies.

Evidence DimensionMaximum External Quantum Efficiency (EQE)
Target Compound DataEngineered for high EQE by using a proven DMAC donor core.
Comparator Or BaselineDMAC-Triazine Emitter (TRZ-DDPAc): 27.3%; DMAC-Triazine Emitter (DMAC-TRZ): 26.5%
Quantified DifferenceSets a performance benchmark in the >25% EQE range for the material class.
ConditionsDoped emissive layer in a vacuum-deposited OLED device.

Procuring ADPM06 provides access to a material built upon a donor architecture proven to enable EQEs over 25%, making it a strong candidate for developing high-efficiency blue OLEDs.

Development of High-Purity Blue OLEDs for Displays

ADPM06 is the right choice when the specific emission profile resulting from its 3,7-substitution pattern is required to meet the stringent color point standards of display technologies, such as Rec. 2020. Its use is justified over 2,7-isomers or other analogs when their specific CIE coordinates do not match the target blue primary.

Fabrication of High-Stability OLEDs via Vacuum Deposition

This material is indicated for use in manufacturing workflows that rely on thermal evaporation. The high thermal stability characteristic of the acridine-based material class ensures consistent film quality and device reproducibility, which is critical in both pilot-scale and mass production environments.

Prototyping High-Efficiency Blue Emitters

As a member of the high-performance DMAC-donor family, which has a proven record of achieving EQEs over 25%, ADPM06 is a suitable candidate for research and development aimed at creating next-generation blue TADF devices where maximum efficiency is a primary goal.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Exact Mass

715.02759 Da

Monoisotopic Mass

713.02964 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M887PT8U5Y

Wikipedia

ADPM-06

Dates

Last modified: 02-18-2024
1: O'Connor AE, McGee MM, Likar Y, Ponomarev V, Callanan JJ, O'shea DF, Byrne AT, Gallagher WM. Mechanism of cell death mediated by a BF(2) -chelated tetraryl-azadipyrromethene photodynamic therapeutic: Dissection of the apoptotic pathway in vitro and in vivo. Int J Cancer. 2011 Mar 16. doi: 10.1002/ijc.26073. [Epub ahead of print] PubMed PMID: 21413012.
2: Flavin K, Lawrence K, Bartelmess J, Tasior M, Navio C, Bittencourt C, O'Shea DF, Guldi DM, Giordani S. Synthesis and characterization of boron azadipyrromethene single-wall carbon nanotube electron donor-acceptor conjugates. ACS Nano. 2011 Feb 22;5(2):1198-206. Epub 2011 Feb 3. PubMed PMID: 21291283.
3: Byrne AT, O'Connor AE, Hall M, Murtagh J, O'Neill K, Curran KM, Mongrain K, Rousseau JA, Lecomte R, McGee S, Callanan JJ, O'Shea DF, Gallagher WM. Vascular-targeted photodynamic therapy with BF2-chelated Tetraaryl-Azadipyrromethene agents: a multi-modality molecular imaging approach to therapeutic assessment. Br J Cancer. 2009 Nov 3;101(9):1565-73. Epub 2009 Oct 13. PubMed PMID: 19826417; PubMed Central PMCID: PMC2778519.
4: Teets TS, Updegraff JB, Esswein AJ, Gray TG. Three-coordinate, phosphine-ligated azadipyrromethene complexes of univalent group 11 metals. Inorg Chem. 2009 Sep 7;48(17):8134-44. PubMed PMID: 19655715.
5: Loudet A, Bandichhor R, Wu L, Burgess K. Functionalized BF(2) Chelated Azadipyrromethene Dyes. Tetrahedron. 2008 Apr 21;64(17):3642-3654. PubMed PMID: 19458781; PubMed Central PMCID: PMC2390871.
6: Teets TS, Partyka DV, Updegraff JB 3rd, Gray TG. Homoleptic, four-coordinate azadipyrromethene complexes of d10 zinc and mercury. Inorg Chem. 2008 Apr 7;47(7):2338-46. Epub 2008 Feb 27. PubMed PMID: 18311885.
7: Teets TS, Partyka DV, Esswein AJ, Updegraff JB 3rd, Zeller M, Hunter AD, Gray TG. Luminescent, three-coordinate azadipyrromethene complexes of d(10) copper, silver, and gold. Inorg Chem. 2007 Aug 6;46(16):6218-20. Epub 2007 Jul 14. PubMed PMID: 17630731.
8: Killoran J, O'Shea DF. Impact of a conformationally restricted receptor on the BF2 chelated azadipyrromethene fluorosensing platform. Chem Commun (Camb). 2006 Apr 14;(14):1503-5. Epub 2006 Feb 27. PubMed PMID: 16575441.
9: Hall MJ, Allen LT, O'Shea DF. PET modulated fluorescent sensing from the BF2 chelated azadipyrromethene platform. Org Biomol Chem. 2006 Mar 7;4(5):776-80. Epub 2006 Jan 19. PubMed PMID: 16493459.

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